1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: YM-17E is synthesized through a multi-step process involving the reaction of cycloheptyl isocyanate with p-dimethylaminophenyl isocyanate to form the intermediate urea derivative. This intermediate is then reacted with benzene-1,3-dicarboxaldehyde under controlled conditions to yield YM-17E .
Industrial Production Methods: The industrial production of YM-17E follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: YM-17E undergoes several types of chemical reactions, including:
Oxidation: YM-17E can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within YM-17E.
Substitution: YM-17E can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents like dichloromethane.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of YM-17E, as well as substituted compounds with modified aromatic rings .
Scientific Research Applications
YM-17E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACAT inhibition and cholesterol metabolism.
Biology: Investigated for its effects on cellular cholesterol levels and lipid metabolism.
Medicine: Potential therapeutic agent for treating hypercholesterolemia and related cardiovascular diseases.
Industry: Utilized in the development of cholesterol-lowering drugs and as a reference compound in pharmaceutical research
Mechanism of Action
YM-17E exerts its effects by inhibiting the enzyme acyl coenzyme A: cholesterol acyltransferase (ACAT). This inhibition prevents the esterification of cholesterol, leading to reduced cholesterol levels in cells and plasma. The molecular targets include the active site of ACAT, where YM-17E binds and blocks the enzyme’s activity. This pathway is crucial for regulating cholesterol homeostasis and preventing the formation of cholesterol esters .
Comparison with Similar Compounds
- Nevanimibe hydrochloride
- RP 70676
- 24-Methylenecholesterol
- PF-06424439
- Xanthohumol
- YM-750
- RP-64477
- PF-04620110
Comparison: YM-17E is unique due to its high potency and specificity as an ACAT inhibitor. Compared to other similar compounds, YM-17E has a lower IC50 value, indicating stronger inhibitory activity. Additionally, its chemical structure allows for better bioavailability and metabolic stability, making it a more effective compound for research and potential therapeutic applications .
Properties
CAS No. |
124884-99-7 |
---|---|
Molecular Formula |
C40H58Cl2N6O2 |
Molecular Weight |
725.8 g/mol |
IUPAC Name |
1-cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride |
InChI |
InChI=1S/C40H56N6O2.2ClH/c1-43(2)35-24-20-33(21-25-35)41-39(47)45(37-16-9-5-6-10-17-37)29-31-14-13-15-32(28-31)30-46(38-18-11-7-8-12-19-38)40(48)42-34-22-26-36(27-23-34)44(3)4;;/h13-15,20-28,37-38H,5-12,16-19,29-30H2,1-4H3,(H,41,47)(H,42,48);2*1H |
InChI Key |
AKJWTZIUYIFCCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)CN(C3CCCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCCC5.Cl.Cl |
124884-99-7 | |
Origin of Product |
United States |
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